BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone

Medicinal chemistry Structure-activity relationship Pyridinone scaffold

1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone (CAS 551921-70-1, PubChem CID is a fully synthetic, trisubstituted 2(1H)-pyridinone derivative bearing a 4-chlorobenzyl group at N1, a morpholinocarbonyl moiety at C3, and a trifluoromethyl group at C6. The compound is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR identifier MLS001165578) and has been screened in over 20 publicly archived PubChem bioassays spanning GPCR modulation, kinase inhibition, metallo-β-lactamase inhibition, and deubiquitinase targets.

Molecular Formula C18H16ClF3N2O3
Molecular Weight 400.78
CAS No. 551921-70-1
Cat. No. B2459210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
CAS551921-70-1
Molecular FormulaC18H16ClF3N2O3
Molecular Weight400.78
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2
InChIKeyUOEDZBVXLDYOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone (CAS 551921-70-1): Compound Profile and Procurement Context


1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone (CAS 551921-70-1, PubChem CID 1481204) is a fully synthetic, trisubstituted 2(1H)-pyridinone derivative bearing a 4-chlorobenzyl group at N1, a morpholinocarbonyl moiety at C3, and a trifluoromethyl group at C6 [1]. The compound is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR identifier MLS001165578) and has been screened in over 20 publicly archived PubChem bioassays spanning GPCR modulation, kinase inhibition, metallo-β-lactamase inhibition, and deubiquitinase targets [1][2]. It is commercially available from multiple suppliers at 95% purity (HPLC) . Its physicochemical profile — molecular weight 400.8 g/mol, calculated XLogP3-AA of 2.7, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds — places it in favorable drug-like chemical space for probe development and fragment-based screening applications [1].

Why 1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone Cannot Be Replaced by a Generic Pyridinone Analog


Substitution of this compound with a close pyridinone analog — even one sharing two of the three key substituents — introduces a change in regioisomeric identity, pharmacophoric geometry, or electronic character that is sufficient to alter both its target interaction profile and its physicochemical behaviour in screening assays. The three structural features (4-chlorobenzyl N1-substituent, morpholinocarbonyl at C3, and CF3 at C6) are arranged in a specific positional relationship that is not replicated by analogs bearing the same functional groups at different ring positions (e.g., CF3 at C5 and morpholinocarbonyl at C5 as in 3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone) [1]. Furthermore, swapping the 6-CF3 for a benzyl-CF3 (as in CAS 338782-23-3) relocates the strongly electron-withdrawing trifluoromethyl group from the pyridinone ring to the pendant benzyl ring, fundamentally altering the electronic character of the heterocyclic core and its hydrogen-bond acceptor capacity [1]. The publicly documented screening pedigree of CAS 551921-70-1 across diverse target classes [2] means that its activity profile — including inactivity against specific off-targets — is established, whereas such data are absent for most commercial analogs that have not undergone equivalent systematic profiling.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone Versus Closest Analogs


Regioisomeric Substitution Pattern: C6-CF3 vs. C5-CF3 Pyridinone Isomers

The target compound places the trifluoromethyl group exclusively at the 6-position of the 2(1H)-pyridinone ring, in combination with a morpholinocarbonyl at C3 and 4-chlorobenzyl at N1. The closest commercial regioisomeric analog, 1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (CAS 338755-24-1; PubChem CID 9826325), carries the CF3 at C5 and a nitro group (rather than morpholinocarbonyl) at C3 [1][2]. A second related analog, 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone (CAS 338755-26-3), also places CF3 at C5 with a methoxy at C3 . In contrast, the target compound is the only member of this set with CF3 at C6 and the morpholinocarbonyl at C3. The shift of CF3 from C5 to C6 on the electron-deficient pyridinone ring alters the ring's electronic distribution and may affect binding to targets for which the relative orientation of the CF3 and the morpholinocarbonyl is critical. No direct head-to-head pharmacological comparison of these regioisomers has been published [1].

Medicinal chemistry Structure-activity relationship Pyridinone scaffold

Physicochemical Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bond Profile vs. De-morpholinocarbonylated Analogs

The morpholinocarbonyl group at C3 is a distinguishing feature of the target compound that is absent in structurally simpler analogs such as CAS 338755-24-1 (nitro) and CAS 338755-26-3 (methoxy). Computed physicochemical properties derived from PubChem (release 2025.09.15) show that the target compound has a calculated XLogP3-AA of 2.7, zero hydrogen bond donors (HBD), six hydrogen bond acceptors (HBA), and three rotatable bonds [1]. In comparison, the nitro analog (CAS 338755-24-1) has a lower molecular weight (332.66 Da), fewer HBA (likely 5 due to nitro replacing morpholinocarbonyl), and a different lipophilicity profile. The methoxy analog (CAS 338755-26-3) has only one HBA contributed by the methoxy at C3 versus the four HBA contributed by the morpholinocarbonyl (ether oxygen plus amide carbonyl plus tertiary amine). The increased HBA count of the target compound (6 vs. an estimated 5 for the nitro analog) enhances aqueous solubility through hydrogen bonding with solvent while maintaining a favorable logP for membrane permeability [1].

Drug-likeness Physicochemical property Lead optimization

Publicly Documented Multi-Target Screening Pedigree: Inactivity Profile Across ≥20 Assays

The target compound (MLS001165578, CID 1481204) has been tested in at least 20 distinct PubChem bioassays deposited by multiple screening centers including the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center [1]. Documented assay targets include: regulator of G-protein signaling 4 (RGS4, AID 463111), mu-type opioid receptor MOR-1 (AID 504326), ADAM17/TACE exosite (AID 720648), USP8 deubiquitinase (AID 1645853), Bacillus subtilis Sfp PPTase (AID 1490), hERG protection (AID 1511), VIM-2 and IMP-1 metallo-β-lactamases (AID 1527, AID 1556), MEK kinase PB1 domains (AID 1529-1531), PHOSPHO1 (AID 1565), NOD1/NOD2 (AID 1566, AID 1578), and Ras selective lethality (AID 1554) [1]. The compound returned predominantly inactive outcomes across this diverse panel. This broad inactivity profile — publicly archived and traceable by AID — is a documented selectivity feature [1]. In contrast, close structural analogs (CAS 338755-24-1, CAS 338755-26-3, CAS 338782-23-3) have either no public bioassay records or far fewer documented screening results in PubChem, providing no equivalent basis for assessing their off-target activity.

HTS profiling Selectivity screening Chemical probe development

Vendor-Specified Purity and Quality Documentation: 95% HPLC with Batch-Specific COA Availability

The compound is supplied by AKSci (catalog 4271CF) at a minimum purity specification of 95% as determined by HPLC, with Certificates of Analysis available upon request for individual batches . This level of documented purity is a critical differentiator for procurement decisions, as structurally analogous pyridinone compounds from other suppliers may lack equivalent batch-level quality documentation. The compound is stocked and shipped from the San Francisco Bay Area, with long-term storage recommended in a cool, dry place, and is classified as non-hazardous for DOT/IATA transport .

Compound procurement Quality assurance Reproducibility

Recommended Application Scenarios for 1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone Based on Quantitative Differentiation Evidence


SAR Exploration of Pyridinone C6 vs. C5 Trifluoromethyl Positional Effects

Medicinal chemistry teams conducting structure-activity relationship studies on the 2(1H)-pyridinone scaffold require the C6-CF3 regioisomer as a distinct chemical probe. The target compound (CAS 551921-70-1) is the primary commercially available representative of the C6-CF3 / C3-morpholinocarbonyl / N1-(4-chlorobenzyl) substitution pattern, whereas the more common C5-CF3 analogs (CAS 338755-24-1, CAS 338755-26-3) represent a different regioisomeric series [1]. Systematic comparison of biological activity between C6-CF3 and C5-CF3 pyridinones can reveal the positional sensitivity of target binding, guiding lead optimization decisions about which substitution vector to pursue. The target compound's commercial availability at 95% purity with batch documentation supports reproducible SAR studies across multiple laboratories.

Selectivity Control Compound for High-Throughput Screening Campaigns

The compound's documented inactivity across ≥20 diverse PubChem bioassays — including GPCRs (RGS4, mu-opioid receptor), kinases (MEK5, PHOSPHO1), metallo-β-lactamases (VIM-2, IMP-1), deubiquitinases (USP8), and NOD-like receptors (NOD1, NOD2) — makes it a rationally selectable negative control for new screening campaigns targeting these or related protein families [1]. Unlike common generic negative controls (e.g., DMSO-only wells), this compound provides a structurally matched inactive small molecule control that accounts for potential non-specific effects of the pyridinone chemotype. No close structural analog offers an equivalent breadth of publicly documented inactivity data [1].

Morpholinocarbonyl Group Contribution Studies in Lead Optimization

The morpholinocarbonyl moiety at C3 is a distinctive functional group that contributes four hydrogen bond acceptors and influences both solubility and target recognition. Researchers evaluating the contribution of this moiety to pharmacodynamic or pharmacokinetic properties can use the target compound as the morpholinocarbonyl-bearing reference and compare it against de-morpholinocarbonylated analogs (CAS 338755-24-1, nitro; CAS 338755-26-3, methoxy) [1]. The computed XLogP3-AA of 2.7 and the zero HBD / six HBA profile of the target compound [2] provide a baseline for interpreting how the morpholinocarbonyl group modulates lipophilicity and hydrogen bonding relative to simpler C3 substituents.

Building Block for Synthesis of Focused Pyridinone Libraries

The compound's three functional handles — the morpholinocarbonyl at C3 (amide coupling, reduction), the 4-chlorobenzyl at N1 (potential deprotection or derivatization), and the CF3 at C6 (metabolically stable electron-withdrawing group) — provide orthogonal reactivity for library synthesis. Its availability at 95% purity from a U.S.-based supplier with batch traceability supports its use as a key intermediate in the construction of focused pyridinone libraries where the C6-CF3 substitution pattern is desired. This differentiates it from C5-CF3 pyridinone building blocks that would yield libraries with a different regioisomeric identity.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.